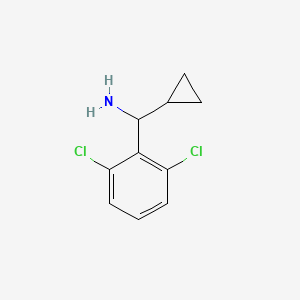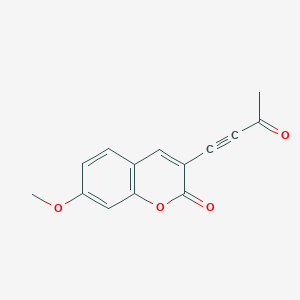
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is a chemical compound belonging to the benzopyran family. It is characterized by a benzopyran core structure with a methoxy group at the 7th position and a 3-oxo-1-butynyl group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and 3-oxo-1-butynyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Coupling Reaction: The key step involves the coupling of the 7-methoxy-2H-1-benzopyran-2-one with the 3-oxo-1-butynyl derivative under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- may involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the 3-oxo-1-butynyl group.
Umbelliferone: A related compound with a hydroxy group instead of a methoxy group at the 7th position.
Herniarin: Another benzopyran derivative with different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is unique due to the presence of both the methoxy group and the 3-oxo-1-butynyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
676256-42-1 |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
7-methoxy-3-(3-oxobut-1-ynyl)chromen-2-one |
InChI |
InChI=1S/C14H10O4/c1-9(15)3-4-11-7-10-5-6-12(17-2)8-13(10)18-14(11)16/h5-8H,1-2H3 |
Clave InChI |
OGGILYGVVKVHTA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC1=CC2=C(C=C(C=C2)OC)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


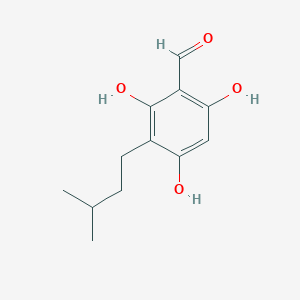
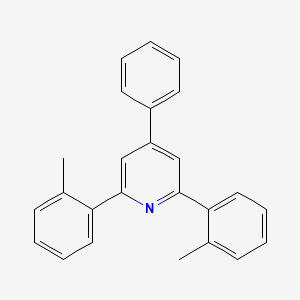
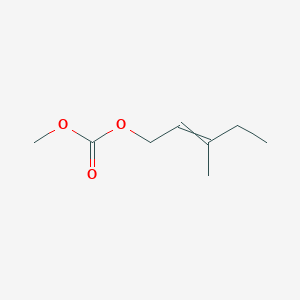
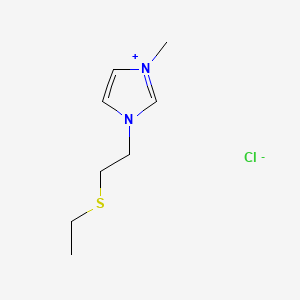
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
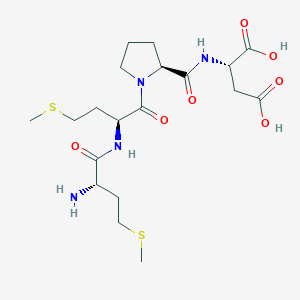
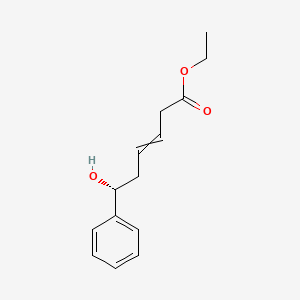
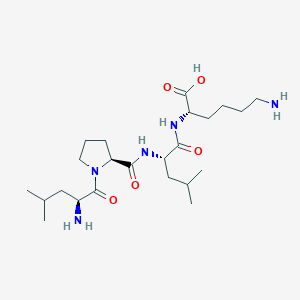
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
